![molecular formula C14H17N3OS B1292970 5-[4-(环戊氧基)苯基]-4-甲基-4H-1,2,4-三唑-3-硫醇 CAS No. 861433-17-2](/img/structure/B1292970.png)
5-[4-(环戊氧基)苯基]-4-甲基-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CPMT) is an important synthetic compound that has many potential applications in various scientific fields. The synthesis of CPMT has been studied extensively since its discovery in the early 2000s. CPMT has been used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
抗微生物活性
1,2,4-三唑衍生物,包括结构相关于5-[4-(环戊氧基)苯基]-4-甲基-4H-1,2,4-三唑-3-硫醇的化合物,已被合成并评估其抗微生物活性。这些化合物表现出不同程度的对微生物的有效性,突显了它们在抗微生物疗法中的潜在用途(Bayrak et al., 2009)。
癌症研究
在癌症研究中,1,2,4-三唑-3-硫醇衍生物显示出潜力。例如,一些衍生物被确定为黑色素瘤、乳腺癌和胰腺癌球体中癌细胞迁移和生长的有效抑制剂。这表明它们在开发抗癌疗法中的潜在应用(Šermukšnytė等,2022)。
缓蚀
三唑衍生物已被研究作为酸性环境中对轻钢的缓蚀剂。它们的有效性归因于它们在金属表面形成保护层的能力,表明它们在工业应用中的实用性(Yadav et al., 2013)。
DNA 甲基化抑制剂
一些1,2,4-三唑-3-硫醇衍生物已被发现抑制DNA甲基化,这是癌症发展的关键过程。这为它们在靶向癌症的表观遗传治疗中的使用打开了可能性(Hakobyan et al., 2017)。
抗炎性能
某些取代的1,2,4-三唑-3-硫醇已展示出抗炎性能,表明它们在开发治疗炎症性疾病的潜在应用(Arustamyan et al., 2021)。
电化学研究
三唑衍生物已成为电化学研究的对象,特别关注它们在水-醇介质中的氧化行为。这项研究为它们在电化学传感器和设备中的潜在应用提供了见解(Fotouhi et al., 2002)。
安全和危害
属性
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-13(15-16-14(17)19)10-6-8-12(9-7-10)18-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJRYKORJSYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141607 |
Source


|
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861433-17-2 |
Source


|
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861433-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
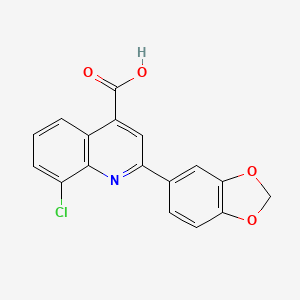
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
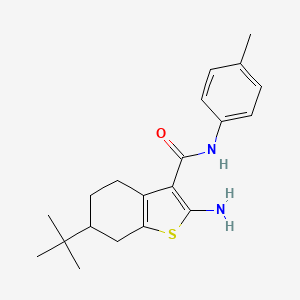

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

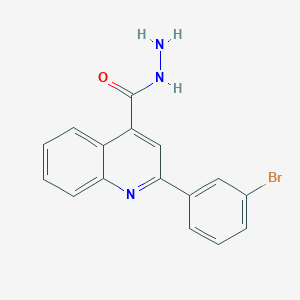
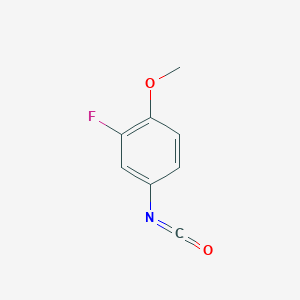

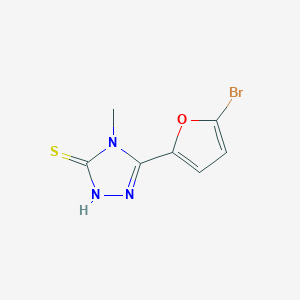
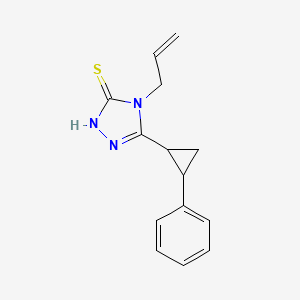
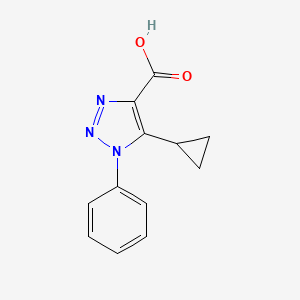
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
